2-(benzylcarbamoyl)pyridine-3-carboxylic Acid
Overview
Description
2-(Benzylcarbamoyl)pyridine-3-carboxylic Acid is an organic compound belonging to the class of pyridinecarboxylic acids . These compounds are monocarboxylic derivatives of pyridine. Specifically, our compound falls into the category of nicotinic acid (also known as niacin ), which is the 3-pyridinecarboxylic acid isomer .
Scientific Research Applications
1. Functionalization Reactions and Theoretical Studies
Research indicates that pyridine-carboxylic acid derivatives can undergo functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamides and imidazo derivatives through reactions with aminopyridines, which were then theoretically examined for their reaction mechanisms (Yıldırım, Kandemirli, & Demir, 2005).
2. Reactive Extraction and Applications in Various Industries
Pyridine-carboxylic acids, like pyridine-2-carboxylic acid (picolinic acid), play a role in the production of pharmaceuticals and nutritional supplements. An equilibrium study on the reactive extraction of this acid from dilute aqueous solutions highlights its importance in these industries (Datta & Kumar, 2014).
3. Studies on Adsorption Properties
The adsorption properties of pyridine-carboxylic acid derivatives, such as pyridine-2-carboxylic acid, have been studied in relation to their adsorbing and complexing behaviors, which are critical in understanding their interaction with various surfaces (Buffle, Mota, & Gonçalves, 1987).
4. Antimicrobial Activities and Spectroscopic Characterizations
Pyridine-carboxylic acids and their derivatives, such as pyridine-2-carboxylic acid, have been characterized for their antimicrobial activities against various bacterial strains. These studies include spectroscopic characterizations and density functional theory (DFT) calculations (Tamer et al., 2018).
5. Corrosion Inhibition Properties
Derivatives of pyridine-carboxylic acids, like pyridine and benzoic acid derivatives, have been evaluated as corrosion inhibitors. Their effectiveness in protecting mild steel in acidic mediums demonstrates their potential in materials science (El Hajjaji et al., 2018).
6. Coordination Polymers and Photophysical Properties
Pyridine-carboxylic acid derivatives have been used in synthesizing lanthanide coordination compounds, showing significant potential in the study of photophysical properties. These compounds have interesting molecular arrays and luminescence efficiencies, relevant in materials science (Sivakumar et al., 2011).
properties
IUPAC Name |
2-(benzylcarbamoyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-13(16-9-10-5-2-1-3-6-10)12-11(14(18)19)7-4-8-15-12/h1-8H,9H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZGYXNNKDMSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436064 | |
Record name | 3-Pyridinecarboxylic acid, 2-[[(phenylmethyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylcarbamoyl)pyridine-3-carboxylic Acid | |
CAS RN |
100872-65-9 | |
Record name | 3-Pyridinecarboxylic acid, 2-[[(phenylmethyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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